molecular formula C13H16ClNO2 B2465814 N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide CAS No. 2411293-69-9

N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide

Cat. No.: B2465814
CAS No.: 2411293-69-9
M. Wt: 253.73
InChI Key: VIUHPHOTIZGYRC-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide is an organic compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide typically involves the reaction of 2-chlorophenol with butyl bromide to form 2-(2-chlorophenoxy)butane. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenoxy)ethyl]prop-2-enamide
  • N-[2-(2-Chlorophenoxy)propyl]prop-2-enamide
  • N-[2-(2-Chlorophenoxy)butyl]but-2-enamide

Uniqueness

N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide is unique due to its specific structural features, such as the butyl chain and the prop-2-enamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-10(9-15-13(16)4-2)17-12-8-6-5-7-11(12)14/h4-8,10H,2-3,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUHPHOTIZGYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C=C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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